An In-depth Technical Guide to the Synthesis and Characterization of 3-Formyl-4-methoxyphenylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Formyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-formyl-4-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This document details a reliable synthetic protocol, thorough characterization data, and the underlying chemical principles.
Chemical Properties and Applications
3-Formyl-4-methoxyphenylboronic acid (CAS Number: 121124-97-8) is an off-white to light yellow solid.[1] Its molecular structure, featuring a boronic acid, a formyl (aldehyde), and a methoxy group on a benzene ring, makes it a versatile reagent. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde group can undergo a wide range of chemical transformations, including reductive amination, oxidation, and olefination, providing a handle for further molecular elaboration. The methoxy group, as an electron-donating group, influences the reactivity of the aromatic ring.
This trifunctional nature makes 3-formyl-4-methoxyphenylboronic acid a key intermediate in the synthesis of biologically active compounds and functional materials.[1]
Synthesis of 3-Formyl-4-methoxyphenylboronic Acid
A robust and regioselective method for the synthesis of 3-formyl-4-methoxyphenylboronic acid involves a lithium-halogen exchange reaction starting from 5-bromo-2-methoxybenzaldehyde, followed by borylation. This approach offers high regioselectivity, which can be an issue with other methods like the direct formylation of 4-methoxyphenylboronic acid.
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from the commercially available 5-bromo-2-methoxybenzaldehyde. The first step is a lithium-halogen exchange to generate a reactive organolithium intermediate. This is immediately followed by quenching with a borate ester to form the boronic ester, which is then hydrolyzed to the desired boronic acid.
Caption: Synthesis workflow for 3-formyl-4-methoxyphenylboronic acid.
Experimental Protocol
This protocol is based on established procedures for lithium-halogen exchange and borylation reactions.
Materials:
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5-Bromo-2-methoxybenzaldehyde
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Triisopropyl borate
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2 M Hydrochloric acid (HCl)
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Diethyl ether
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-bromo-2-methoxybenzaldehyde (1 equivalent). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
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Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional 2 hours and then allowed to warm to room temperature overnight.
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Quenching and Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
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Workup: The aqueous layer is separated and extracted with diethyl ether (3 times). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield 3-formyl-4-methoxyphenylboronic acid as a solid.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-formyl-4-methoxyphenylboronic acid.
Physical Properties
| Property | Value |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 214-217 °C |
| Purity (Assay) | ≥95% (HPLC) |
Spectroscopic Data
While publicly available experimental spectra are limited, the expected spectroscopic data based on the structure and data from commercial suppliers are summarized below.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. The spectrum for this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.2 | Broad Singlet | 2H | Boronic acid (-B(OH)₂) |
| ~7.8 - 7.9 | Multiplet | 2H | Aromatic (H adjacent to B) |
| ~7.1 | Doublet | 1H | Aromatic (H ortho to OMe) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
| (Predicted values in a typical deuterated solvent like DMSO-d₆) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic (C-OMe) |
| ~135 | Aromatic (C-CHO) |
| ~132 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~125 | Aromatic (C-B) |
| ~112 | Aromatic (CH) |
| ~56 | Methoxy (-OCH₃) |
| (Predicted values in a typical deuterated solvent like DMSO-d₆) |
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~2850, ~2750 | C-H stretch | Aldehyde (-CHO) |
| ~1680 | C=O stretch | Aldehyde (-CHO) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid (-B-O) |
| ~1250 | C-O stretch | Aryl ether (-O-CH₃) |
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.
| Ionization Mode | Calculated m/z | Observed m/z | Species |
| ESI+ | 181.0666 | ~181 | [M+H]⁺ |
| ESI+ | 203.0486 | ~203 | [M+Na]⁺ |
| ESI- | 179.0521 | ~179 | [M-H]⁻ |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental and characterization process.
Caption: Logical workflow for the synthesis and characterization of 3-formyl-4-methoxyphenylboronic acid.
